CUSTOM
|
152
|
reaction index
|
NAME
|
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
|
reaction type
|
Name
|
|
Quantity
|
0.000563 mol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.136 L
|
Type
|
solvent
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
0.0282 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=N1)N2C=NC=N2)N
|
Name
|
|
Quantity
|
0.0282 mol
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)N1CCC(CC1)OC2=C(C(=NC=N2)Cl)OC
|
Name
|
|
Quantity
|
0.000563 mol
|
Type
|
catalyst
|
Smiles
|
CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C
|
Name
|
|
Quantity
|
0.000282 mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=N1)N2C=NC=N2)NC3=C(C(=NC=N3)OC4CCN(CC4)C(=O)OC(C)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD | 48.49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |